Metamifop

Overview

Description

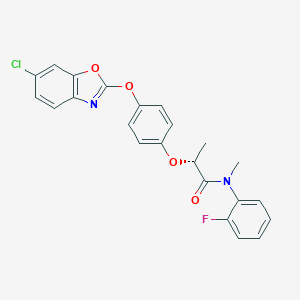

Metamifop is a 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide that has R-configuration. It is an inhibitor of acetyl-coenzyme A carboxylase (ACCase) and a postemergence herbicide which exhibits high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is an enantiomer of a (S)-metamifop.

Mechanism of Action

Target of Action

Metamifop is an aryloxyphenoxypropionate (APP) herbicide . Its primary target is the enzyme acetyl-CoA carboxylase (ACCase) found in sensitive weeds . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of cell membranes .

Mode of Action

This compound acts as an ACCase inhibitor . It binds to the ACCase enzyme, inhibiting its activity . This interference disrupts the synthesis of fatty acids, leading to growth retardation in the target plants .

Biochemical Pathways

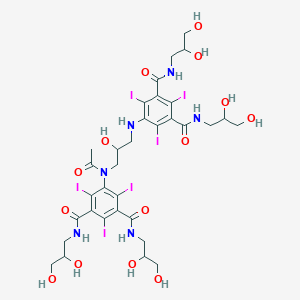

Upon exposure to this compound, the ACCase activity in resistant populations of weeds was found to be less inhibited than in sensitive populations . The metabolic pathway of this compound degradation involves several intermediate metabolites, including N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline . These metabolites suggest that this compound is transformed into various compounds during its degradation process .

Pharmacokinetics

It is known that this compound is moderately persistent in natural soil under aerobic conditions, with a typical half-life of 70 days .

Result of Action

The inhibition of ACCase by this compound leads to a disruption in the synthesis of fatty acids. This causes chlorosis, leading to growth retardation of the target plants . In non-target organisms, such as aquatic animals, this compound has been found to affect defense systems, including antioxidation, immunity, and apoptosis .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, a study found that this compound could degrade completely in 6 days and was stable under a wide range of pH (6.0–10.0) or temperature (20–42 °C) when degraded by a specific microbial consortium . Additionally, the application timings and mixtures of this compound can significantly affect its control efficacy on smooth crabgrass in cool-season turfgrasses .

Biochemical Analysis

Biochemical Properties

Metamifop interacts with various enzymes and proteins, primarily functioning as an acetyl-CoA carboxylase inhibitor . This interaction interferes with the synthesis of fatty acids, leading to chlorosis and growth retardation in target plants .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on fatty acid synthesis. By inhibiting acetyl-CoA carboxylase, this compound disrupts normal cellular metabolism, leading to growth retardation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the enzyme acetyl-CoA carboxylase, inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, a critical component of cell membranes and energy storage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade completely after 6 days when exposed to a consortium of bacteria isolated from AOPP-contaminated soil .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis . It interacts with the enzyme acetyl-CoA carboxylase, disrupting the normal metabolic flux and leading to changes in metabolite levels .

Subcellular Localization

Given its role as an acetyl-CoA carboxylase inhibitor, it is likely to be found in locations where fatty acid synthesis occurs .

Properties

CAS No. |

256412-89-2 |

|---|---|

Molecular Formula |

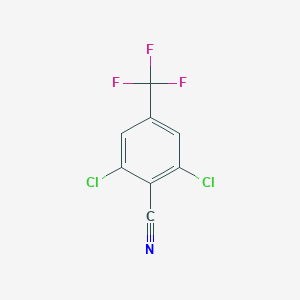

C23H18ClFN2O4 |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |

InChI |

InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3/t14-/m1/s1 |

InChI Key |

ADDQHLREJDZPMT-CQSZACIVSA-N |

SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

Isomeric SMILES |

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

Key on ui other cas no. |

256412-89-2 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

2-(4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide metamifop |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Metamifop?

A1: this compound is a selective aryloxyphenoxypropionate (AOPP) herbicide. It acts by inhibiting the activity of acetyl-CoA carboxylase (ACCase) [, , ]. This enzyme is crucial for fatty acid biosynthesis in plants, and its inhibition disrupts lipid production, ultimately leading to plant death.

Q2: Which weeds are particularly susceptible to this compound?

A2: this compound effectively controls several annual and perennial grass weeds, including smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), barnyardgrass (Echinochloa crus-galli), and common bermudagrass (Cynodon dactylon) [, , , , ]. It demonstrates greater selectivity towards controlling these weeds in cool-season turfgrasses.

Q3: How does this compound achieve selectivity in cool-season turfgrasses?

A3: this compound's selectivity is attributed to differential levels of target site inhibition. Research suggests that while creeping bentgrass (Agrostis stolonifera) efficiently absorbs and translocates this compound, it also exhibits lower sensitivity to ACCase inhibition compared to susceptible species like goosegrass []. This difference in ACCase sensitivity contributes to the selective herbicidal action of this compound.

Q4: Are there any reported cases of this compound resistance in weeds?

A4: Yes, resistance to this compound has been observed in certain weed populations, specifically in Echinochloa glabrescens and Digitaria ciliaris var. chrysoblephara [, ]. This resistance can be attributed to enhanced metabolism via glutathione S-transferases (GSTs) or specific amino acid substitutions in the ACCase enzyme [, ].

Q5: What are the implications of this compound resistance for weed management?

A5: The emergence of this compound resistance in weed populations emphasizes the importance of integrated weed management strategies. This includes employing a combination of control methods such as crop rotation, alternative herbicides with different modes of action, and non-chemical control methods to prevent the further development and spread of resistance [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H18ClF2N3O4, and its molecular weight is 437.83 g/mol.

Q7: Are there any analytical methods available for detecting this compound and its metabolites?

A7: Several analytical methods have been developed for the detection and quantification of this compound and its metabolites in various matrices. These include high-performance liquid chromatography (HPLC) often coupled with UV detection or mass spectrometry [, , , , ], accelerated solvent extraction (ASE) coupled with GPC purification and HPLC [], and enzyme-linked immunosorbent assay (ELISA) [].

Q8: Have there been studies on the environmental impact of this compound?

A9: Studies have investigated the potential environmental impacts of this compound. For instance, the impact of a new mixture formulation containing this compound on soil health under direct-seeded rice lowland conditions was assessed, concluding that the mixture had no adverse impact on soil microflora and enzyme activity, suggesting it is an eco-friendly herbicide []. Further research is crucial for comprehensive understanding and mitigating potential negative impacts on the environment.

Q9: What are the potential benefits of using this compound in combination with other herbicides?

A9: Combining this compound with other herbicides can offer several advantages, including:

- Broad-spectrum weed control: Combining this compound with herbicides having different modes of action can effectively control a wider range of weed species [, , , ].

- Enhanced efficacy: Synergistic interactions between this compound and other herbicides like cyhalofop-butyl have been observed, leading to enhanced herbicidal activity and potentially reducing the required application rates [].

- Resistance management: Using this compound in combination with other herbicides can help delay the development of herbicide resistance in weed populations [, ].

Q10: What are the safety considerations for using this compound?

A11: As with any herbicide, safe handling and application practices are crucial for this compound. While it demonstrates selectivity towards certain turfgrasses, higher doses or repeated applications can cause injury [, ]. Additionally, understanding potential effects on non-target organisms and adopting appropriate mitigation strategies are essential for responsible use [].

Q11: Are there alternative herbicides or weed management strategies that could be used in place of this compound?

A11: Several alternative herbicides and weed management strategies exist. Choosing the most suitable approach depends on various factors like the target weed species, crop type, and environmental considerations.

- Alternative Herbicides: Other ACCase-inhibiting herbicides like fenoxaprop and clodinafop offer similar modes of action for controlling grass weeds [].

- Non-Chemical Control: Methods like hand weeding, mechanical cultivation, and mulching can provide effective weed control, particularly in organic farming systems [, ].

- Integrated Weed Management (IWM): Implementing a holistic approach that combines various control methods can provide long-term weed suppression and minimize the risk of herbicide resistance [, ].

Q12: What is the future direction of research on this compound?

A12: Future research on this compound is likely to focus on:

- Understanding resistance mechanisms: Investigating the molecular mechanisms underlying this compound resistance in detail is crucial for developing strategies to manage resistant weed populations [, , ].

- Developing novel formulations: Exploring new formulations and delivery systems for this compound can improve its efficacy, reduce application rates, and minimize environmental impact [].

- Assessing environmental fate and impact: Conducting comprehensive studies on the environmental fate and effects of this compound and its metabolites is essential for ensuring its safe and sustainable use [, ].

- Exploring synergistic combinations: Identifying effective herbicide combinations involving this compound can offer broader weed control, enhanced efficacy, and potentially reduce herbicide use [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.